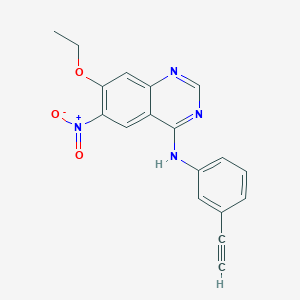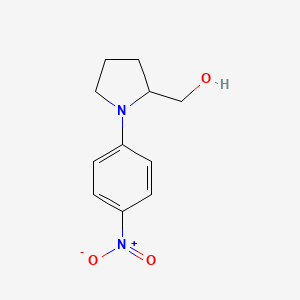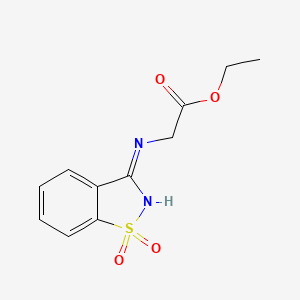![molecular formula C14H16Cl2N2 B8784958 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride](/img/structure/B8784958.png)
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride
描述
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further connected by an ethenyl linkage. This compound is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and aniline.
Condensation Reaction: The first step involves a condensation reaction between 4-nitrobenzaldehyde and aniline in the presence of a base such as sodium hydroxide to form 4-(2-nitrophenyl)ethenyl aniline.
Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-[2-(4-Aminophenyl)ethynyl]aniline
- 4-(2-Aminoethyl)aniline
- 4-Iodoaniline
- 4-Bromoaniline
Uniqueness
4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride is unique due to its ethenyl linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications in research and industry.
属性
分子式 |
C14H16Cl2N2 |
|---|---|
分子量 |
283.2 g/mol |
IUPAC 名称 |
4-[2-(4-aminophenyl)ethenyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H |
InChI 键 |
QHDAFTKIEDDTPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3-Methylphenyl)methyl]-morpholine](/img/structure/B8784915.png)

![2-[4-(Trifluoromethoxy)phenoxy]ethanamine](/img/structure/B8784924.png)




![1h-Benzo[d]imidazole-2-acetic acid,1-phenyl-,ethyl ester](/img/structure/B8784971.png)
